molecular formula C6H7N5 B1294816 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5334-99-6

1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1294816
CAS RN: 5334-99-6
M. Wt: 149.15 g/mol
InChI Key: JBMTUXVKTGBMLE-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of organic compounds known as naphthalenes . It is a pyrazolo[3,4-d]pyrimidine derivative . The molecular weight of this compound is 149.1533 .


Synthesis Analysis

The synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the use of the ethyl ester derivative 3a in absolute ethanol. Hydrazine hydrate (99%, 1 mL, 20 mmol) is added dropwise to the solution of the ethyl ester derivative 3a (3.1 g, 10 mmol) in absolute ethanol (20 mL). The reaction mixture is then heated at reflux for 6 hours and allowed to cool down to room temperature .


Molecular Structure Analysis

The molecular structure of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : 1H-Pyrazolo[3,4-b]pyridines have attracted great interest as purine analogs. They exhibited various biological activities, including anti-inflammatory, antiproliferative, antifungal, and many other activities .
    • Methods of Application : The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives is systematized according to the method to assemble the pyrazolopyridine system .
    • Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
  • Scientific Field: Cancer Research

    • Application Summary : Among the most potent anti-proliferative screened compounds against the three selected cancer cell lines, compound 14 was selected for cell cycle analysis using flow cytometry assay against HCT cells .
  • Scientific Field: Anticancer Research

    • Application Summary : Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .
    • Results or Outcomes : Pharma and academic efforts have succeeded in progressing several pyrazolo[3,4-d]pyrimidines to clinical trials, including the BTK inhibitor ibrutinib, which has been approved for the treatment of several B-cell cancers .
  • Scientific Field: CDK2 Inhibition

    • Application Summary : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed as novel CDK2 targeting compounds .
    • Results or Outcomes : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
  • Scientific Field: Anticancer Kinase Inhibitors

    • Application Summary : Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .
    • Results or Outcomes : Pharma and academic efforts have succeeded in progressing several pyrazolo[3,4-d]pyrimidines to clinical trials, including the BTK inhibitor ibrutinib, which has been approved for the treatment of several B-cell cancers .
  • Scientific Field: Biomedical Applications

    • Application Summary : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date. This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .

Safety And Hazards

It is recommended to avoid contact with skin and eyes when handling 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Formation of dust and aerosols should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

While there is limited information on the future directions of research involving 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, it is worth noting that the compound’s inhibitory effect on CDK2 makes it a potential target for cancer treatment . This suggests that future research could focus on exploring its potential applications in cancer therapy.

properties

IUPAC Name

1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-6-4(2-10-11)5(7)8-3-9-6/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMTUXVKTGBMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201492
Record name 1H-Pyrazolo(3,4-d)pyrimidine, 4-amino-1-methyl-
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

5334-99-6
Record name 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Record name 1-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine
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Record name 5334-99-6
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Record name 1H-Pyrazolo(3,4-d)pyrimidine, 4-amino-1-methyl-
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Record name 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Record name 1-METHYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
CH Zhang, MW Zheng, YP Li, XD Lin… - Journal of medicinal …, 2015 - ACS Publications
A series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were designed and synthesized. Structure–activity relationship (SAR) analysis of these compounds led to …
Number of citations: 45 pubs.acs.org
H Yoon, Y Kwak, S Choi, H Cho… - Journal of medicinal …, 2016 - ACS Publications
Aberrant RET kinase signaling plays critical roles in several human cancers such as thyroid carcinoma. The gatekeeper mutants (V804L or V804M) of RET are resistant to currently …
Number of citations: 30 pubs.acs.org
Y Li, Y Xiong, G Zhang, L Zhang, W Yang… - Journal of medicinal …, 2018 - ACS Publications
We herein report the structural optimization and structure–activity relationship studies of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as a new class of …
Number of citations: 35 pubs.acs.org
B Cacciari, R Romagnoli, A Romani… - Future Medicinal …, 2021 - Future Science
The current study was designed to identify new compounds as potential antiproliferative drug candidates. Synthesis of heteroaromatic bicyclic and monocyclic derivatives as purine …
Number of citations: 2 www.future-science.com
JM Axten, JR Medina, Y Feng, A Shu… - Journal of medicinal …, 2012 - ACS Publications
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is activated in response to a variety of endoplasmic reticulum stresses implicated in numerous disease states. …
Number of citations: 625 pubs.acs.org
AC Dar, MS Lopez, KM Shokat - Citeseer
6xHIS fusions of c-Src or Abl were expressed in bacteria in the presence of the YopH phosphatase and GroEL chaperone based on a recently developed strategy (Seeliger et al., 2005). …
Number of citations: 2 citeseerx.ist.psu.edu
SHI Yanxia, Z Xiaohui, XIE Xuewen, C Ali, XU Yufang… - 农药学学报, 2018 - nyxxb.cn
A pyrazolopyrimidine derivative ((E)-N-(2-fluoro-4-(trifluoromethyl) styryl)-1-methyl-1H-pyrazolo [3, 4-d] pyrimidin-4-amine, BDO-1) and a pyridazinone derivative (methyl 4-hydroxy-1-(4-…
Number of citations: 0 www.nyxxb.cn
AH Miah, AC Champigny, RH Graves… - Bioorganic & Medicinal …, 2017 - Elsevier
A novel 4-aminoindazole sulfonamide hit (13) was identified as a human CCR4 antagonists from testing a focussed library of compounds in the primary GTPγS assay. Replacing the …
Number of citations: 7 www.sciencedirect.com
B Apsel - 2008 - search.proquest.com
Cancer cells survive by co-opting intracellular growth pathways regulated through kinase signaling. Many kinases in these pathways are validated drug targets and kinase inhibitors are …
Number of citations: 5 search.proquest.com
JE Teixeira, M Gasonoo, P Miller, J Ajiboye… - bioRxiv, 2023 - biorxiv.org
Cryptosporidium species, mostly C. parvum and C. hominis in humans, are intestinal apicomplexan parasites that cause life-threatening diarrhea in young children and people with cell-…
Number of citations: 2 www.biorxiv.org

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